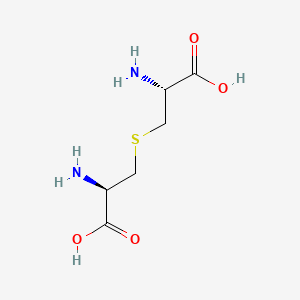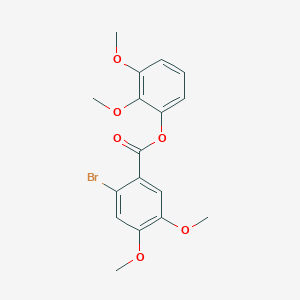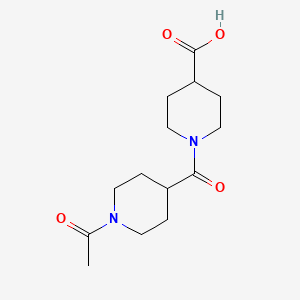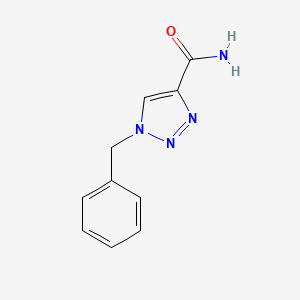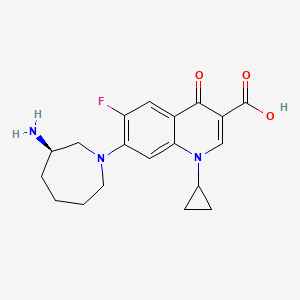
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its xanthylium core, which is a derivative of xanthene, and the presence of carboxyphenyl and ethylamino groups that contribute to its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxybenzaldehyde with 3,6-bis(ethylamino)-2,7-dimethylxanthene under acidic conditions to form the xanthylium core. The cesium salt is then introduced through ion exchange or direct reaction with cesium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the xanthylium core to its corresponding xanthene form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethylamino and carboxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include quinone derivatives, reduced xanthene compounds, and substituted derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt is used as a fluorescent dye due to its strong absorption and emission properties. It is also employed in the synthesis of other complex organic molecules.
Biology
The compound’s fluorescent properties make it useful in biological imaging and as a marker in various biochemical assays. It can be used to label proteins, nucleic acids, and other biomolecules for visualization under fluorescence microscopy.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biological targets makes it a candidate for targeted drug delivery systems.
Industry
Industrially, this compound is used in the manufacturing of high-performance dyes and pigments. It is also utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt involves its interaction with molecular targets through its functional groups. The carboxyphenyl group can form hydrogen bonds and electrostatic interactions, while the ethylamino groups can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to bind to specific proteins, enzymes, or nucleic acids, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
9-(2-Carboxyphenyl)-6-dimethylamino-3-xanthenone sulfate salt: This compound shares a similar xanthylium core but differs in its functional groups and counterion.
6-(N,N-Diethylamino)-9-(2-carboxyphenyl)-1,2,3,4-tetrahydroxanthylium Perchlorate: Another related compound with a similar core structure but different substituents and counterion.
Uniqueness
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt is unique due to its specific combination of functional groups and the presence of the cesium ion. This combination imparts distinct chemical reactivity, stability, and fluorescence properties, making it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
1254945-67-9 |
|---|---|
Molecular Formula |
C₂₆H₂₇CsN₂O₃ |
Molecular Weight |
548.41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



